2-(2-bromophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide
Description
2-(2-Bromophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide is a synthetic small molecule characterized by:
- Bromophenyl moiety: A 2-bromophenyl group attached to an acetamide backbone, influencing steric and electronic properties.
- Piperidinyl-tetrahydrothiophene dioxide: A piperidine ring substituted at the 4-position with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing sulfone functionality and conformational rigidity.
- Acetamide linker: Connects the aromatic and heterocyclic components, enabling hydrogen bonding and structural flexibility.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3S/c18-16-4-2-1-3-13(16)11-17(21)19-14-5-8-20(9-6-14)15-7-10-24(22,23)12-15/h1-4,14-15H,5-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMHFKLKVCEBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2Br)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-bromophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A bromophenyl group, which is often associated with various biological activities.
- A tetrahydrothiophene moiety with a dioxido functionality, contributing to its chemical reactivity and potential interactions with biological targets.
- An acetamide group that enhances solubility and bioavailability.
Biological Activity
Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including antimicrobial, analgesic, and antitumor effects. The specific activities of this compound have not been extensively documented; however, the following potential activities can be inferred based on structural analogs:
Antimicrobial Activity
Compounds containing bromophenyl and tetrahydrothiophene structures have shown promising results against various pathogens. For instance:
- Antibacterial : Studies on related chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .
- Antifungal : Similar compounds were moderately effective against Candida albicans, suggesting potential antifungal properties for this compound as well.
Analgesic and Antitumor Properties
Research on structurally related compounds indicates that they may also possess analgesic and antitumor properties. The presence of the piperidine ring is often linked to central nervous system activity, which may contribute to pain relief mechanisms.
The precise mechanisms of action for this compound remain to be fully elucidated. However, it is hypothesized that:
- The bromophenyl group may enhance lipophilicity, facilitating cell membrane penetration.
- The tetrahydrothiophene ring could interact with specific receptors or enzymes involved in microbial resistance or pain pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ()
- Key features :
- 4-Bromophenyl (vs. 2-bromophenyl in the target compound).
- Amide nitrogen substituted with 3,4-difluorophenyl (vs. piperidinyl-tetrahydrothiophene dioxide).
- Structural differences :
- Implications :
- The para-bromine position reduces steric hindrance compared to the ortho-substituted target compound.
- Fluorine atoms enhance electronegativity but lack the sulfone group’s metabolic stability.
Rilapladib (CAS 412950-27-7) ()
- Key features :
- Piperidinyl group substituted with 2-methoxyethyl and trifluoromethyl biphenyl.
- Naphthyridine-acetamide core.
- Structural differences :
- Lacks the sulfone-containing tetrahydrothiophene ring.
- Contains a trifluoromethyl biphenyl group for enhanced lipophilicity.
- Pharmacological relevance :
2-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide ()
- Key features: 2-Bromophenyl linked via a propanoyl chain to a piperidinyl-sulfonyl acetamide.
- Structural differences :
- Sulfonyl group directly attached to the piperidine (vs. tetrahydrothiophene dioxide in the target compound).
- N-methylation reduces hydrogen-bonding capacity.
Pharmacological and Physicochemical Comparisons
Structure-Activity Relationships (SAR)
- Sulfone vs. Sulfonyl : The tetrahydrothiophene sulfone in the target compound offers conformational rigidity and oxidative stability, unlike sulfonyl groups in .
- Piperidine Modifications : Substitution with tetrahydrothiophene sulfone (target) versus methoxyethyl (Rilapladib) alters solubility and enzyme selectivity .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Purpose | Reference |
|---|---|---|---|
| Temperature | 273–298 K | Minimize side reactions | |
| Solvent | Dichloromethane/ethanol/DMF | Enhance reagent solubility | |
| Coupling Reagent | Carbodiimide derivatives | Activate carboxylic acids | |
| Base | Triethylamine | Neutralize acids, drive reaction |
Basic: Which spectroscopic and chromatographic techniques are most reliable for confirming structural identity and purity?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and stereochemistry. For example, dihedral angles between aromatic rings (e.g., 66.4°) validate spatial arrangements .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., 434.28 g/mol for analogs) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects key bonds (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (≥95%) .
Q. Table 2: Characterization Techniques
| Technique | Key Data Points | Application | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Dihedral angles, coupling constants | Confirm stereochemistry | |
| HRMS | Molecular ion peaks ([M+H]⁺) | Verify molecular formula | |
| IR | C=O, S=O stretches | Identify functional groups | |
| HPLC | Retention time, peak area | Assess purity and impurities |
Advanced: How can computational methods improve reaction design and mechanistic understanding?
Methodological Answer:
Integrate quantum chemical calculations and data-driven approaches:
- Reaction Path Search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates, reducing trial-and-error experimentation .
- Information Science : Machine learning models trained on experimental data (e.g., solvent effects, yields) identify optimal conditions .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. Example Workflow :
Use DFT to model the amide coupling mechanism.
Validate predictions with small-scale experiments.
Refine computational models using HPLC/MS data .
Advanced: How should researchers resolve contradictions between structural data and observed biological activity?
Methodological Answer:
Discrepancies may arise from:
- Conformational Flexibility : Solution-phase vs. crystal structures (e.g., twisted aromatic rings in analogs ) can alter binding.
- Off-Target Effects : Use orthogonal assays (e.g., SPR, enzymatic inhibition) to confirm specificity .
- Metabolic Instability : Perform stability studies (e.g., microsomal assays) to rule out rapid degradation .
Case Study : A compound with strong in vitro antimicrobial activity but poor in vivo efficacy might undergo:
Crystallography : Compare bioactive vs. inactive conformers.
Metabolic Profiling : Identify unstable moieties (e.g., sulfonyl groups ).
SAR Analysis : Modify substituents (e.g., bromophenyl → fluorophenyl) .
Advanced: What strategies optimize the balance between solubility and membrane permeability for in vivo studies?
Methodological Answer:
- LogP Adjustments : Introduce polar groups (e.g., -SO₂-) to reduce hydrophobicity while retaining permeability .
- Prodrug Design : Mask acidic/basic groups (e.g., esterify acetamide) to enhance absorption .
- Nanoparticle Formulation : Use lipid-based carriers to improve bioavailability .
Q. Table 3: Solubility-Permeability Trade-offs
| Strategy | Example Modification | Outcome | Reference |
|---|---|---|---|
| Polar Substituents | Sulfonyl groups | ↑ solubility, ↓ LogP | |
| Prodrugs | Ethyl ester derivatives | ↑ permeability in gut | |
| Nanoformulation | Liposomal encapsulation | ↑ plasma half-life |
Advanced: How can researchers address discrepancies between in vitro and in vivo activity profiles?
Methodological Answer:
- Pharmacokinetic Studies : Measure bioavailability, clearance, and tissue distribution .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .
- 3D Cell Models : Replace monolayer cultures with spheroids/organoids to mimic in vivo conditions .
Q. Example Workflow :
Compare IC₅₀ values in cell lines vs. animal models.
Identify metabolites via high-resolution MS.
Redesign compounds to block metabolic hotspots (e.g., methyl substituents ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
